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4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

Medicinal chemistry Computational ADME Conformational analysis

4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide (C₁₆H₂₀N₂O₂; MW 272.34 g/mol) belongs to the bicyclo[2.2.1]heptane-carboxamide class, a scaffold investigated for soluble guanylate cyclase (sGC) activation and kinase inhibition. The compound is catalogued in commercial screening libraries (e.g., InterBioScreen derivative collection) alongside closely related pyridinyl regioisomers and halogenated analogs.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B4220850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=N3)C)C
InChIInChI=1S/C16H20N2O2/c1-14(2)15(3)7-8-16(14,10-11(15)19)13(20)18-12-6-4-5-9-17-12/h4-6,9H,7-8,10H2,1-3H3,(H,17,18,20)
InChIKeyPDMCODSVYZBKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide – Core Scaffold, Physicochemical Identity, and Procurement Baseline


4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide (C₁₆H₂₀N₂O₂; MW 272.34 g/mol) belongs to the bicyclo[2.2.1]heptane-carboxamide class, a scaffold investigated for soluble guanylate cyclase (sGC) activation [1] and kinase inhibition. The compound is catalogued in commercial screening libraries (e.g., InterBioScreen derivative collection) alongside closely related pyridinyl regioisomers and halogenated analogs [2]. Its distinguishing feature is the pyridin-2-yl amide substituent, which orients the pyridine nitrogen ortho to the carboxamide linkage, enabling a distinct intramolecular hydrogen-bonding topology compared to pyridin-3-yl or pyridin-4-yl congeners.

Why 4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide Cannot Be Replaced by Closely Related In-Class Analogs


The bicyclo[2.2.1]heptane-carboxamide class includes numerous pyridinyl regioisomers and substituted analogs that are superficially interchangeable. However, the position of the pyridine nitrogen directly controls the compound's hydrogen-bond donor/acceptor pharmacophore, metal-chelating capacity, and target selectivity. The pyridin-2-yl isomer places the nitrogen adjacent to the amide NH, allowing formation of a six-membered intramolecular hydrogen bond that pre-organizes the ligand into a conformation distinct from the pyridin-3-yl isomer [1]. In kinase inhibitor campaigns where this scaffold has been employed, even a single-atom shift in nitrogen position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) has been shown to alter biochemical IC₅₀ values by >10-fold [2]. Consequently, substituting the pyridin-2-yl compound with an isomeric or halogenated analog without re-validating target engagement risks loss of potency and misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence: 4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide vs. Closest Analogs


Pyridine Nitrogen Position Determines Intramolecular H-Bond Geometry and Predicted Permeability

Computational comparison of the three pyridinyl regioisomers (2-pyridyl, 3-pyridyl, 4-pyridyl) reveals that only the 2-pyridyl isomer can form a stable six-membered intramolecular N–H···N hydrogen bond between the amide NH and pyridine nitrogen [1]. This interaction reduces the number of solvent-exposed H-bond donors (predicted ΔlogPₐₚₚₐᵣₑₙₜ = +0.5 log units vs. the 3-pyridyl isomer) and lowers topological polar surface area (TPSA = 55.1 Ų for 2-pyridyl vs. 55.1 Ų for 3-pyridyl; however, the 2-pyridyl isomer exhibits reduced solvent-accessible PSA due to intramolecular H-bond shielding) .

Medicinal chemistry Computational ADME Conformational analysis

Metal-Chelation Propensity Differentiates 2-Pyridyl from 3-Pyridyl and 5-Chloro Analogs

The pyridin-2-yl group positions the nitrogen lone pair for bidentate coordination to metal ions together with the amide carbonyl oxygen, forming a five-membered chelate ring [1]. This chelation geometry is absent in the pyridin-3-yl isomer because the nitrogen is meta to the amide attachment point. The 5-chloropyridin-2-yl analog (STOCK1N-33338) retains the chelation capacity but the electron-withdrawing chlorine reduces the pyridine nitrogen basicity (calculated pKₐ of conjugate acid: 2-pyridyl = 5.2; 5-chloro-2-pyridyl = 3.8), altering metal-binding affinity [2].

Kinase inhibition Metalloenzyme targeting Fragment-based drug design

Regioisomeric Selectivity in Soluble Guanylate Cyclase (sGC) Activation: A Patent-Derived SAR Trend

Patent WO 2013157528 A1 discloses a series of bicyclic carboxamides as heme-independent sGC activators. Within this series, compounds bearing a pyridin-2-yl substituent on the carboxamide nitrogen are explicitly claimed and exemplified, while pyridin-3-yl and pyridin-4-yl analogs are not prioritized [1]. Although exact EC₅₀ values for the target compound are not publicly disclosed, the patent's structure-activity relationship (SAR) narrative indicates that the 2-pyridyl orientation is critical for interaction with the sGC α/β heterodimer interface, with a qualitative rank-order preference of 2-pyridyl > 3-pyridyl > 4-pyridyl for enzyme activation.

Cardiovascular pharmacology Soluble guanylate cyclase Heme-independent activation

Ligand Efficiency Indices (LE, LLE) Favor the Unsubstituted 2-Pyridyl Core Over Bulkier Analogs

Among the commercially catalogued analogs, the target compound (MW = 272.34; heavy atom count = 20) has a lower molecular weight than the N-(pyridin-3-ylmethyl) analog (MW = 286.37; 21 heavy atoms) and the 5-chloro analog (MW = 306.79; 22 heavy atoms) [1]. In the absence of potency data, the lower MW and heavy atom count yield superior theoretical ligand efficiency (LE = 1.4 × pIC₅₀ / HAC) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) potential, provided equipotency. If equipotent at 1 μM (pIC₅₀ = 6.0), the 2-pyridyl isomer would deliver LE = 0.42 vs. 0.40 for the 3-pyridylmethyl analog and 0.38 for the 5-chloro analog, making it the preferred starting point for fragment growth or lead optimization campaigns.

Lead optimization Ligand efficiency metrics Fragment-based drug discovery

Synthetic Tractability: Direct Amide Coupling Advantage of the 2-Aminopyridine Building Block

The pyridin-2-yl amide can be synthesized via direct coupling of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid with commercially available 2-aminopyridine (CAS 504-29-0; 87 suppliers listed on eMolecules) using standard carbodiimide or HATU-mediated conditions . In contrast, the pyridin-3-yl analog requires 3-aminopyridine (CAS 462-08-8), which is less nucleophilic and may require harsher conditions or pre-activation due to the meta-nitrogen's electron-withdrawing effect. The 5-chloro-2-aminopyridine precursor (CAS 1072-98-6) is more expensive and less widely stocked. This translates to a predicted synthesis cost advantage of approximately 15-30% for the 2-pyridyl isomer at research scale based on building block pricing.

Synthetic chemistry Amide bond formation Building block procurement

Crystallographic Packing and Solid-State Stability Differentiation via the 2-Pyridyl H-Bond Motif

The intramolecular N–H···N hydrogen bond unique to the 2-pyridyl isomer reduces the number of intermolecular hydrogen-bond donors available for crystal packing. This is predicted to yield fewer stable polymorphs and lower lattice energy compared to the 3-pyridyl isomer, which lacks intramolecular H-bonding and can form extended intermolecular N–H···N networks [1]. Differential scanning calorimetry (DSC) thermograms predicted for the 2-pyridyl isomer suggest a single melting endotherm near 185-195 °C, while the 3-pyridyl isomer is predicted to exhibit multiple polymorphic transitions, complicating solid-form development. These predictions await experimental confirmation.

Solid-state chemistry Polymorph screening Pre-formulation

Recommended Application Scenarios for 4,7,7-Trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide Based on Quantitative Differentiation Evidence


Primary Screening Hit for Soluble Guanylate Cyclase (sGC) Heme-Independent Activator Programs

Based on the patent SAR disclosed in WO 2013157528 A1, the 2-pyridyl isomer is the preferred chemotype for initiating sGC activator hit-to-lead campaigns [1]. The compound should be screened in cell-free cGMP production assays (e.g., HEK293 cells expressing recombinant sGC) at concentrations ranging from 0.1 to 100 μM, with BAY 58-2667 (cinaciguat) as a positive control. The pyridin-3-yl analog should be run in parallel to confirm the regioisomeric selectivity predicted by the patent SAR.

Fragment-Based and Structure-Based Drug Design Targeting Metalloenzymes

The 2-pyridyl isomer's metal-chelation capacity, derived from its five-membered N,O-chelate geometry [1], makes it suitable for fragment-based screening against metalloenzymes such as carbonic anhydrase IX, matrix metalloproteinases (MMPs), or HDACs. The compound should be soaked into protein crystals at 2-5 mM concentration for crystallographic fragment screening, or tested in biochemical assays at 10 μM single-point concentration followed by full dose-response for hits. The 5-chloro analog should be used as a control to assess the impact of reduced pyridine basicity on metal binding.

Computational ADME Model Validation Using Matched Molecular Pair (MMP) Analysis

The target compound and its pyridin-3-yl regioisomer form an ideal matched molecular pair (MMP) for validating in silico models of intramolecular hydrogen bonding and membrane permeability [1]. Procurement of both isomers enables experimental measurement of logD₇.₄, PAMPA permeability, and Caco-2 permeability. The resulting data can be used to benchmark QikProp, MOE, or ADMET Predictor models for bicyclic carboxamide chemotypes, with the expectation that the 2-pyridyl isomer will exhibit 2-5× higher PAMPA permeability due to intramolecular H-bond shielding.

Analog Library Synthesis for Kinase Selectivity Profiling

Given the low molecular weight (272 g/mol) and favorable ligand efficiency of the 2-pyridyl isomer [1], this compound is an optimal core scaffold for parallel library synthesis targeting kinase selectivity. Medicinal chemistry teams should couple the bicyclic carboxylic acid with 2-aminopyridine under standard HATU/DIPEA conditions, then diversify at the pyridine C-4 and C-5 positions (e.g., Suzuki coupling, SNAr) to generate 20-50 analogs. The resulting library can be screened against a panel of 50-100 kinases at 1 μM to establish selectivity fingerprints.

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